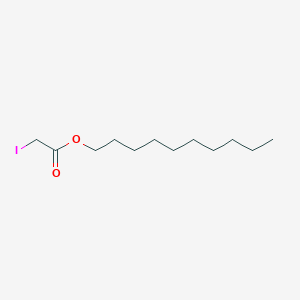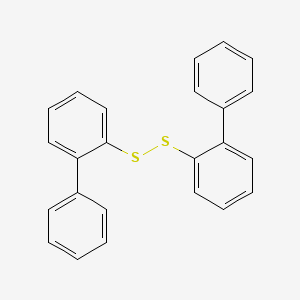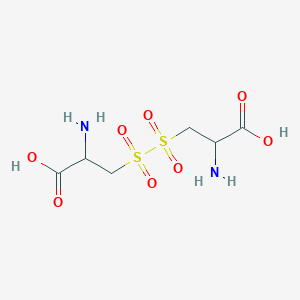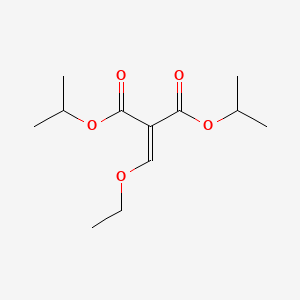
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is an organic compound characterized by its unique oxirane (epoxide) ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate typically involves the reaction of ethyl 3,3-dimethyl-2-pentenoate with a suitable oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed via different pathways, depending on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxirane, 3-ethyl-2,2-dimethyl-: Similar in structure but lacks the carboxylate group.
2,3-Epoxy-2-methylpentane: Another epoxide with a similar carbon backbone but different substituents.
Uniqueness
Ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate is unique due to the presence of both the oxirane ring and the ester functional group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Propriétés
Numéro CAS |
9003-47-8 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
ethyl 3,3-dimethyl-2-pentyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-5-7-8-9-12(10(13)14-6-2)11(3,4)15-12/h5-9H2,1-4H3 |
Clé InChI |
WMLKUPXOPBTQPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(O1)(C)C)C(=O)OCC |
Numéros CAS associés |
9003-47-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)


![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)


![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)

![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)

![3-[5-Nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B14000905.png)


